molecular formula C10H7N3OS B12872187 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one

3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one

Cat. No.: B12872187
M. Wt: 217.25 g/mol
InChI Key: UVZCZHAYGABGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that combines the structural features of benzothiazole and pyrazolone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one typically involves the condensation of benzothiazole derivatives with pyrazolone precursors. One common method includes the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one varies depending on its application:

    Fluorescent Probe: The compound binds to metal ions, causing a shift in its fluorescence emission spectrum.

    Anticancer and Antimicrobial: The compound interacts with specific enzymes or cellular targets, disrupting their normal function.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H7N3OS

Molecular Weight

217.25 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C10H7N3OS/c14-9-5-7(12-13-9)10-11-6-3-1-2-4-8(6)15-10/h1-4H,5H2,(H,13,14)

InChI Key

UVZCZHAYGABGCT-UHFFFAOYSA-N

Canonical SMILES

C1C(=NNC1=O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.